2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt is a complex organic compound. It is characterized by its naphthalene core structure, which is substituted with sulfonic acid groups, azo linkages, and various other functional groups. This compound is primarily used in the field of dye chemistry due to its vibrant color properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of textiles, paper, and leather products for its dyeing properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkages can undergo reversible cleavage under certain conditions, leading to the release of active intermediates. These intermediates can interact with cellular components, leading to changes in cellular functions. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid
- 4-Amino-1-naphthalenesulfonic acid sodium salt hydrate
- 4,5-Dihydroxy-3-[(p-sulfophenyl)azo]-2,7-naphthalenedisulfonic acid
Uniqueness
Compared to similar compounds, 2,7-Naphthalenedisulfonic acid, 3,3’-[(3,3’-dimethoxy[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-, monolithium trisodium salt stands out due to its complex structure and multifunctional properties. The presence of multiple functional groups allows it to participate in a variety of chemical reactions, making it highly versatile in research and industrial applications .
Properties
CAS No. |
75659-72-2 |
---|---|
Molecular Formula |
C34H24LiN6Na9O16S4+6 |
Molecular Weight |
1114.7 g/mol |
IUPAC Name |
lithium;nonasodium;5-amino-3-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O16S4.Li.9Na/c1-55-25-9-15(3-5-23(25)37-39-31-27(59(49,50)51)11-17-7-19(57(43,44)45)13-21(35)29(17)33(31)41)16-4-6-24(26(10-16)56-2)38-40-32-28(60(52,53)54)12-18-8-20(58(46,47)48)14-22(36)30(18)34(32)42;;;;;;;;;;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;;;;;/q;10*+1/p-4 |
InChI Key |
DNFLSBXDYPXROT-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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